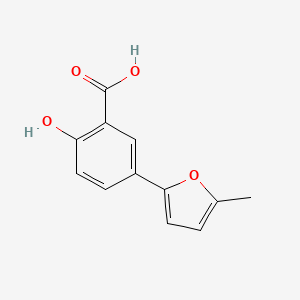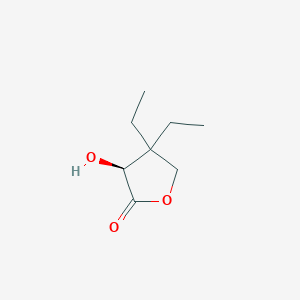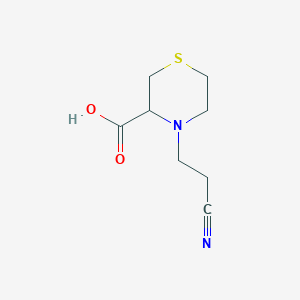
4-(2-Cyanoethyl)thiomorpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyanoethyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanoethyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with acrylonitrile under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the nitrogen atom of thiomorpholine attacks the electrophilic carbon of acrylonitrile, forming the cyanoethyl group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(2-Cyanoethyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Cyanoethyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and nitrogen atoms.
Biology: The compound can be used to study the effects of sulfur-containing heterocycles on biological systems.
Industry: Used in the development of novel materials and catalysts.
作用機序
The mechanism of action of 4-(2-Cyanoethyl)thiomorpholine-3-carboxylic acid involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the thiomorpholine ring can participate in nucleophilic reactions. These interactions can lead to the formation of stable complexes with proteins or other biomolecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the cyanoethyl group but shares the thiomorpholine ring structure.
4-(2-Aminoethyl)thiomorpholine-3-carboxylic acid: Contains an aminoethyl group instead of a cyanoethyl group.
Uniqueness
4-(2-Cyanoethyl)thiomorpholine-3-carboxylic acid is unique due to the presence of the cyanoethyl group, which imparts distinct reactivity and potential applications compared to similar compounds. The cyano group can undergo various transformations, making this compound a versatile intermediate in organic synthesis.
特性
分子式 |
C8H12N2O2S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC名 |
4-(2-cyanoethyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2S/c9-2-1-3-10-4-5-13-6-7(10)8(11)12/h7H,1,3-6H2,(H,11,12) |
InChIキー |
QDEQTSKIRMNQPQ-UHFFFAOYSA-N |
正規SMILES |
C1CSCC(N1CCC#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide](/img/structure/B12856224.png)
![1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea](/img/structure/B12856230.png)
![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
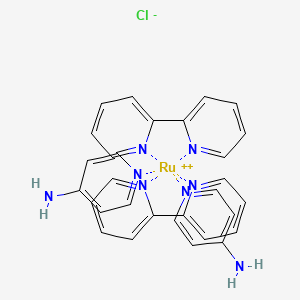

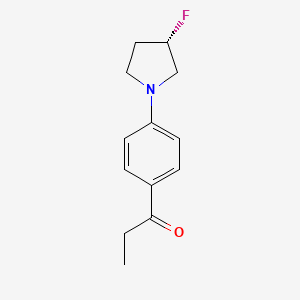
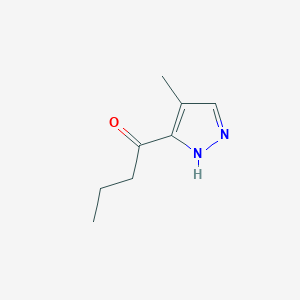
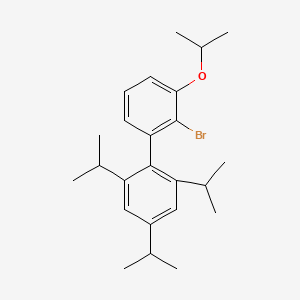

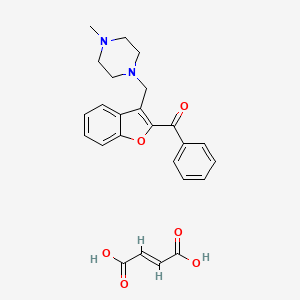
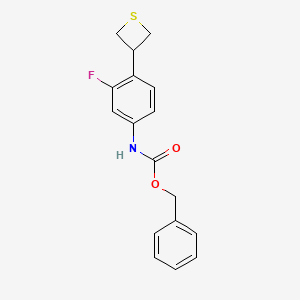
![[4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol](/img/structure/B12856271.png)
